Alpinnanin C

Description

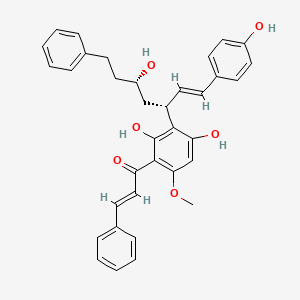

Alpinnanin C is a diarylheptanoid, a class of natural products characterized by a seven-membered carbon backbone flanked by two aromatic rings. It is isolated from the rhizome of Alpinia pinnanensis, a plant used in traditional Chinese medicine. Structurally, it is defined by the molecular formula C₃₅H₃₄O₆ (molecular weight: 550.66 g/mol) and exhibits a specific optical rotation of [α]D = +42.9° (c = 0.14, MeOH) .

Properties

Molecular Formula |

C35H34O6 |

|---|---|

Molecular Weight |

550.6 g/mol |

IUPAC Name |

(E)-1-[2,4-dihydroxy-3-[(E,3R,5S)-5-hydroxy-1-(4-hydroxyphenyl)-7-phenylhept-1-en-3-yl]-6-methoxyphenyl]-3-phenylprop-2-en-1-one |

InChI |

InChI=1S/C35H34O6/c1-41-32-23-31(39)33(35(40)34(32)30(38)21-16-25-10-6-3-7-11-25)27(17-12-26-13-18-28(36)19-14-26)22-29(37)20-15-24-8-4-2-5-9-24/h2-14,16-19,21,23,27,29,36-37,39-40H,15,20,22H2,1H3/b17-12+,21-16+/t27-,29-/m0/s1 |

InChI Key |

HDFKJDLKJINYCG-XZCZWPEWSA-N |

Isomeric SMILES |

COC1=C(C(=C(C(=C1)O)[C@H](C[C@H](CCC2=CC=CC=C2)O)/C=C/C3=CC=C(C=C3)O)O)C(=O)/C=C/C4=CC=CC=C4 |

Canonical SMILES |

COC1=C(C(=C(C(=C1)O)C(CC(CCC2=CC=CC=C2)O)C=CC3=CC=C(C=C3)O)O)C(=O)C=CC4=CC=CC=C4 |

Synonyms |

alpinnanin C |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

| Compound | Molecular Formula | Molecular Weight (g/mol) | Optical Rotation ([α]D, MeOH) | Natural Source |

|---|---|---|---|---|

| This compound | C₃₅H₃₄O₆ | 550.66 | +42.9° (c = 0.14) | Alpinia pinnanensis |

| Alpinnanin B | C₃₅H₃₄O₆ | 550.66 | -39.3° (c = 0.28) | Alpinia pinnanensis |

| Calyxin H | C₃₂H₃₄O₇* | 542.61* | Not reported | Alpinia katsumadai |

*Calyxin H’s molecular formula and weight are inferred from related diarylheptanoids .

- Alpinnanin B : Despite sharing the same molecular formula as this compound, its opposite optical rotation ([α]D = -39.3°) indicates stereochemical divergence, likely due to differences in chiral centers or axial chirality . This enantiomeric or diastereomeric relationship may influence solubility and receptor binding.

- Calyxin H : Isolated from Alpinia katsumadai, it features a shorter carbon chain (C₃₂ vs. C₃₅) and additional oxygen atoms, which may enhance polarity and alter pharmacokinetic properties .

Pharmacological Activities

Table 2: Bioactivity Comparison

- Alpinnanin B exhibits validated bioactivity, with studies showing it induces HSP-70 at micromolar concentrations, suggesting a role in cellular stress response modulation .

- Calyxin H outperforms Alpinnanin B in neuroprotection, likely due to its optimized substituent arrangement enhancing membrane permeability .

Natural Sources and Ecological Roles

- Both this compound and B are exclusive to Alpinia pinnanensis, whereas Calyxin H is predominant in Alpinia katsumadai . This species-specific distribution suggests evolutionary divergence in biosynthetic pathways, possibly driven by ecological stressors (e.g., pathogen resistance).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.